4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, furan, and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan derivatives, followed by their coupling with the pyrazole core. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or furans with additional oxygen functionalities.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products:
Oxidation: Sulfoxides, sulfone derivatives, or hydroxylated furans.
Reduction: Alcohols, amines, or reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles or thiophenes with various substituents.
Scientific Research Applications
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, or coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4,5-DIMETHYL-2-THIENYL derivatives: These compounds share the thiophene ring and exhibit similar reactivity in oxidation and substitution reactions.
Furylmethyl-pyrazole derivatives: Compounds with furan and pyrazole rings that show comparable biological activities and synthetic applications.
N-ethyl-pyrazole-carboxamide derivatives: These compounds have similar structural motifs and are used in related research areas.
Uniqueness: 4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its combination of three distinct heterocyclic rings, providing a unique set of chemical and biological properties. This structural diversity allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
4-[(4,5-dimethylthiophene-2-carbonyl)amino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-22-10-14(20-17(23)15-8-11(2)12(3)26-15)16(21-22)18(24)19-9-13-6-5-7-25-13/h5-8,10H,4,9H2,1-3H3,(H,19,24)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONKGPPKYGPGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC(=C(S3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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